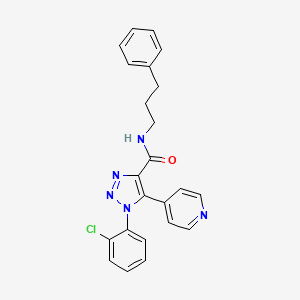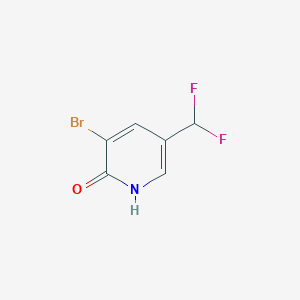
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-986205, and it has been studied for its potential use in cancer treatment, inflammation, and autoimmune diseases.
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties . The compound could potentially be used in the synthesis of various fluoropyridines . These fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Local Radiotherapy of Cancer
Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer have been presented . The compound could potentially be used in the synthesis of these F 18 substituted pyridines .
Biological Active Compounds
The compound could be used in the synthesis of various biologically active compounds . For example, it could be used in the synthesis of imaging agents for various biological applications .
Agricultural Products
The compound could potentially be used in the development of new agricultural products . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the development of agricultural products .
Fungicidal Activity
The compound could potentially be used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors have been prepared with difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
Pharmaceutical Applications
The compound could potentially be used in the synthesis of pharmaceuticals . Over 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Mécanisme D'action
Target of Action
The compound 3-bromo-5-(difluoromethyl)-1H-pyridin-2-one is known to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound also appears to have some activity as a succinate dehydrogenase inhibitor , which suggests it may have a role in the regulation of the citric acid cycle.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . The compound, being a boron reagent, is involved in the transmetalation step, where it transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s action as a succinate dehydrogenase inhibitor suggests it affects the citric acid cycle . Succinate dehydrogenase is a key enzyme in this cycle, and its inhibition can disrupt the cycle, potentially leading to a variety of downstream effects.
Result of Action
The result of the compound’s action would depend on its specific use. In the context of the Suzuki–Miyaura coupling reaction, the compound helps form new carbon–carbon bonds . If used as a succinate dehydrogenase inhibitor, it could disrupt the citric acid cycle and have various downstream effects .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound could be stable under a variety of conditions.
Propriétés
IUPAC Name |
3-bromo-5-(difluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-3(5(8)9)2-10-6(4)11/h1-2,5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVINNVGIDQTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759948.png)
![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2759949.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2759952.png)
![[(2R,4S)-2-Methyloxan-4-yl]methanol](/img/structure/B2759955.png)
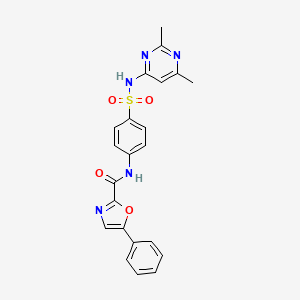
![N-(2,3-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2759958.png)


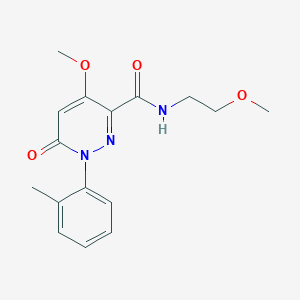
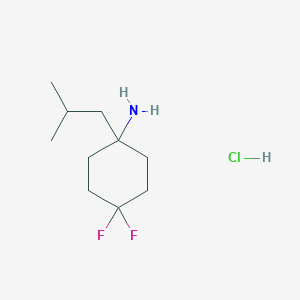
![N-[(E)-3-Methylsulfonylprop-2-enyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2759966.png)
amine hydrochloride](/img/structure/B2759968.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2759969.png)
